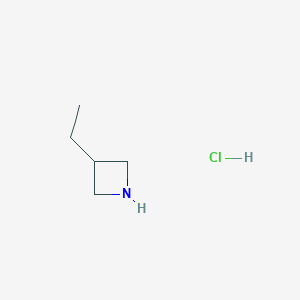

3-Ethylazetidine hydrochloride

描述

Historical Overview of Azetidine (B1206935) Ring System Discovery and Early Syntheses

The chemistry of azetidines, also known as azacyclobutanes, has evolved significantly since its early days. The history of related four-membered ring compounds containing nitrogen, such as β-lactams (azetidin-2-ones), dates back to 1907 with studies on cycloaddition reactions involving Schiff bases. jmchemsci.comjmchemsci.com However, the exploration of the saturated azetidine ring system as a distinct chemical entity followed its own trajectory.

A key milestone in the history of azetidines was the isolation of the first natural product containing this ring system, L-azetidine-2-carboxylic acid, from the lily of the valley (Convallaria majalis) in 1955. clockss.org This discovery spurred interest in the synthesis and biological role of azetidine-containing molecules.

Early synthetic methods for constructing the azetidine ring were foundational for the field. Common strategies included:

Intramolecular Cyclization: This is one of the most fundamental approaches, often involving the cyclization of a pre-formed chain through the nucleophilic displacement of a leaving group by a nitrogen atom. acs.org This typically utilizes precursors like 3-amino-1-propanol or γ-haloamines. researchgate.netwikipedia.org

Reduction of β-Lactams: The reduction of the carbonyl group in readily available azetidin-2-ones (β-lactams) has been a widely used method to produce N-substituted azetidines. acs.orgwikipedia.org Reagents like lithium aluminium hydride are effective for this transformation. wikipedia.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes, known as the aza Paternò–Büchi reaction, have also been developed for synthesizing azetidine rings. magtech.com.cnscispace.com

These early methods, while effective, often faced challenges related to yield and stereocontrol, paving the way for the development of more advanced and efficient synthetic protocols in subsequent decades. acs.orgresearchgate.net

Significance of the Azetidine Ring in Organic Synthesis and Heterocyclic Chemistry

The azetidine ring is a crucial building block in both organic synthesis and medicinal chemistry. rsc.orgrsc.org Its unique combination of stability and reactivity makes it a valuable component for constructing complex molecular architectures. researchgate.net

The defining characteristic of the azetidine ring is its inherent strain. As a four-membered heterocycle, it possesses a significant ring-strain energy of approximately 25.2–25.4 kcal/mol. researchgate.netrsc.org This value places it between the more strained and reactive three-membered aziridines (~27 kcal/mol) and the less strained and more stable five-membered pyrrolidines (~5.4 kcal/mol). researchgate.netrsc.org

This intermediate level of strain has several important consequences:

Molecular Rigidity: The strain imparts a high degree of rigidity to the molecular scaffold. researchgate.netresearchgate.net This conformational constraint can be advantageous in the design of molecules intended to bind to specific biological targets.

Controlled Reactivity: While stable enough for facile handling, the ring strain allows the azetidine ring to undergo selective ring-opening reactions under appropriate conditions. rsc.orgrsc.org This reactivity can be harnessed for synthetic transformations to create highly functionalized acyclic amines or to expand the ring into larger heterocyclic systems. acs.orgresearchgate.net

Potential for Instability: The inherent strain can also introduce unique decomposition pathways that are not observed in larger, less-strained ring systems, a factor that must be considered in chemical design. nih.gov

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3-membered | 26.7 - 27.7 |

| Azetidine | 4-membered | 25.2 - 25.4 |

| Pyrrolidine (B122466) | 5-membered | 5.4 - 5.8 |

| Piperidine | 6-membered | ~0 |

Source: researchgate.netrsc.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of biological target. The azetidine ring is widely considered to be such a scaffold. researchgate.netresearchgate.netethernet.edu.et Its incorporation into drug candidates can confer several desirable properties:

Improved Physicochemical Properties: The small, polar nature of the azetidine ring can enhance properties like solubility and ligand efficiency. nih.gov

Metabolic Stability: Replacing larger, more flexible rings or groups with a rigid azetidine moiety can improve a molecule's metabolic stability. longdom.org

Vectorial Exit Trajectory: The defined three-dimensional structure of the azetidine ring allows for precise orientation of substituents, which can be used to explore the chemical space around a core molecule effectively.

The versatility of the azetidine scaffold is demonstrated by its presence in several marketed drugs, such as the antihypertensive agent azelnidipine (B1666253) and the cancer therapeutic cobimetinib. rsc.org Furthermore, the azetidine framework serves as a template for creating a wide array of more complex systems, including spirocyclic, fused, and bridged scaffolds for use in diversity-oriented synthesis. acs.orgnih.gov

Scope and Research Focus on 3-Ethylazetidine (B1370080) Hydrochloride within Azetidine Chemistry

3-Ethylazetidine hydrochloride is a specific, functionalized derivative within the broader family of azetidines. As a chemical entity, its study is focused on its synthesis and its utility as a building block for creating more complex molecules.

Table 2: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3-ethylazetidine;hydrochloride |

| Molecular Formula | C₅H₁₂ClN |

| Structure | A four-membered azetidine ring substituted with an ethyl group at the 3-position, presented as a hydrochloride salt. |

Source: fluorochem.co.uk

The research interest in this compound and its analogs is driven by several factors:

Functionalization: The ethyl group at the 3-position provides a simple alkyl substituent that modifies the steric and lipophilic profile of the azetidine core. This is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.

Synthetic Utility: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and use in subsequent synthetic steps. Research has demonstrated that related 3-substituted azetidines, such as 3-bromo-3-ethylazetidines, are valuable precursors for synthesizing a variety of other functionalized azetidines, including those with alkoxy, cyano, and amino groups at the 3-position. researchgate.netthieme-connect.com

Building Block for Novel Scaffolds: Like other functionalized azetidines, this compound can serve as a starting material for constructing novel chemical entities. For example, related compounds like ethyl azetidine-3-carboxylate hydrochloride are used as linkers in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, highlighting the role of such motifs in advanced therapeutic modalities. medchemexpress.com

In essence, the study of this compound is representative of the broader research efforts in modern heterocyclic chemistry, where the goal is to develop efficient syntheses for novel, functionalized building blocks that can be used to construct molecules with tailored properties for various applications, particularly in drug discovery.

属性

IUPAC Name |

3-ethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKEIQFVFSWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Ethylazetidine Hydrochloride

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a cornerstone of azetidine (B1206935) chemistry, providing pathways to synthesize a variety of functionalized acyclic amines. magtech.com.cnresearchgate.net The significant strain energy of the four-membered ring is the primary thermodynamic driving force for these transformations. rsc.org For 3-ethylazetidine (B1370080) hydrochloride, the protonated nitrogen atom acts as a potent electron-withdrawing group, polarizing the C-N bonds and activating the ring for cleavage. nih.gov

Nucleophilic Ring Opening

The reaction of azetidinium ions with nucleophiles is a fundamental and widely studied transformation, typically proceeding through an SN2-type mechanism to afford polysubstituted linear amines. nih.goviitk.ac.in In the case of 3-ethylazetidine hydrochloride, the azetidinium cation readily reacts with a wide range of nucleophiles, leading to the cleavage of one of the C-N bonds. organic-chemistry.orgdntb.gov.ua

Regioselectivity Influenced by Electronic Effects and Steric Hindrance

The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions is a critical aspect, governed by a balance of electronic and steric factors. magtech.com.cn

Electronic Effects : Electron-withdrawing or conjugating substituents (e.g., aryl, vinyl, cyano, carboxylate) at the C2 or C4 positions can stabilize the developing negative charge in the SN2 transition state. This directs the nucleophile to attack that specific carbon atom, leading to selective cleavage of the adjacent C-N bond. magtech.com.cn

Steric Hindrance : In the absence of strong electronic influences, particularly with bulky nucleophiles, the attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn

For the 3-ethylazetidinium ion, the C2 and C4 positions are sterically and electronically equivalent (both are -CH₂- groups). Therefore, nucleophilic attack can occur at either carbon with equal probability, leading to a single ring-opened product, a γ-(ethyl) substituted-propylamine. Regioselectivity would become a factor only if the ring were further substituted at the C2 or C4 positions.

Catalysis by Lewis Acids or Quaternary Ammonium (B1175870) Salt Formation

While neutral azetidines are relatively stable, their ring-opening reactions often require activation. magtech.com.cn This is commonly achieved through two main strategies:

Quaternary Ammonium Salt Formation : Alkylation or protonation of the azetidine nitrogen creates a positively charged azetidinium ion. This ion possesses a good leaving group (the neutral amine portion of the ring-opened product), making the ring highly susceptible to nucleophilic attack. nih.govresearchgate.net this compound already exists in this activated azetidinium form.

Lewis Acid Catalysis : Lewis acids can coordinate to the nitrogen atom of a neutral azetidine, which polarizes the C-N bonds and increases the electrophilicity of the ring carbons, thereby facilitating nucleophilic attack. iitk.ac.innih.govresearchgate.net This method is particularly useful for activating N-substituted azetidines that cannot be easily protonated. iitk.ac.in

The table below summarizes representative nucleophilic ring-opening reactions of activated azetidine systems.

| Azetidine Substrate | Activating Agent | Nucleophile | Conditions | Product Type | Reference |

| N-Tosyl-2-arylazetidine | BF₃·OEt₂ | Alcohols | CH₂Cl₂ | 1,3-Amino ether | iitk.ac.in |

| Enantiopure azetidinium salts | Pre-formed (Methylation) | Azide, Benzylamine, Acetate | Various | γ-Azidoamine, Diamine, Amino acetate | organic-chemistry.orgdntb.gov.ua |

| 1-Benzhydrylazetidin-3-ol | Lewis Acid | Phenols | - | γ-Amino ether | researchgate.net |

| Azetidinium Salt | - | [¹⁸F]Fluoride | - | 3-[¹⁸F]Fluoropropyl amine | researchgate.net |

Strain-Release Homologation and σ N–C Bond Cleavage

The inherent strain of the azetidine ring can be harnessed to drive reactions that result in the formation of more complex structures. rsc.org Strain-release is the energetic driving force behind the σ N–C bond cleavage that characterizes nearly all ring-opening reactions. rsc.org

A notable example of harnessing strain for synthesis is the strain-release-driven homologation of boronic esters using highly strained 1-azabicyclo[1.1.0]butane. In this process, the bicyclobutane reacts with a boronic ester, and a subsequent acid-catalyzed 1,2-migration cleaves the central C-N bond to relieve strain, yielding a functionalized azetidine. acs.org While this is a method for forming azetidines, the principle is relevant: the high reactivity is derived from strain. Similarly, the cleavage of the σ N–C bond in this compound is an energetically favorable process driven by the release of approximately 25.4 kcal/mol of ring strain. rsc.org This stored energy facilitates reactions under milder conditions than would be required for an analogous acyclic amine.

Intramolecular Ring Expansion and Rearrangements (e.g., Stevens Rearrangement)

Azetidines can be converted into larger, five-membered rings (pyrrolidines) through intramolecular rearrangements. magtech.com.cnresearchgate.net The most prominent of these is the magtech.com.cnresearchgate.net-Stevens rearrangement. nih.govresearchgate.net This reaction typically involves the formation of an azetidinium ylide, which is generated by deprotonating the carbon adjacent to the nitrogen atom of a quaternary azetidinium salt or by the reaction of an azetidine with a carbene. nih.govacs.org The resulting ylide then undergoes a concerted or radical-mediated sigmatropic rearrangement where one of the ring carbons migrates to the adjacent, electron-deficient carbon, resulting in a one-carbon ring expansion. researchgate.netacs.orgthieme-connect.com

For 3-ethylazetidine, this process would involve N-alkylation to form a quaternary salt, followed by treatment with a strong base to generate an ylide at C2 or C5. The subsequent magtech.com.cnresearchgate.net-Stevens rearrangement would yield a 4-ethylpyrrolidine derivative.

The table below illustrates examples of azetidine ring expansion.

| Reaction Type | Azetidine Substrate | Reagents | Product | Key Features | Reference |

| magtech.com.cnresearchgate.net-Stevens Rearrangement | N-Benzyl azetidine | Diazo compound, Copper catalyst | N-Benzyl pyrrolidine (B122466) | One-carbon ring expansion | acs.org |

| magtech.com.cnresearchgate.net-Stevens Rearrangement | 3-Methylene-azetidines | α-Diazo pyrazoamides, Chiral cobalt(II) complex | Quaternary prolineamides | Highly enantioselective ring expansion | researchgate.net |

| Acid-Mediated Rearrangement | 2,2-Disubstituted azetidine carbamates | Brønsted Acids | 1,3-Oxazinan-2-ones | Ring expansion via N-C bond cleavage | researchgate.net |

| Intramolecular Ring-Opening | N-Aryl azetidines with pendant amide | Acidic pH | Lactam | Intramolecular nucleophilic attack by amide | nih.gov |

Functionalization Reactions at the Azetidine Ring

Besides ring-opening and expansion, the azetidine ring itself can be functionalized, preserving the four-membered core. These reactions typically involve modification at the nitrogen atom or at the α-carbons (C2 and C4). For most of these transformations, the free base form, 3-ethylazetidine, obtained by neutralizing the hydrochloride salt, is the required starting material.

Functionalization of the nitrogen atom is straightforward and includes reactions like acylation, sulfonylation, and alkylation to introduce various substituents. researchgate.netnih.gov

Functionalization of the carbon skeleton, particularly at the C2 position, is a more complex task that often relies on directed metalation. N-protected azetidines, typically with a Boc group, can undergo regioselective α-lithiation upon treatment with a strong base like s-BuLi. The resulting organolithium intermediate can then be trapped with various electrophiles to install a wide range of substituents at the C2 position. nih.gov For 3-ethylazetidine, after N-protection, this strategy could be used to introduce functionality at the C2 and C4 positions. The diastereoselectivity of such reactions can be controlled by the nature of the N-protecting group and the electrophile used. nih.govrsc.org

Nucleophilic Substitution on Halogenated Azetidines (e.g., 3-Bromo-3-ethylazetidines)

3-Bromo-3-ethylazetidines serve as valuable substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C3 position of the azetidine ring. These reactions typically proceed via a standard SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions, leading to the displacement of the bromide ion. The synthetic utility of these compounds has been demonstrated through their successful reactions with various oxygen-, nitrogen-, and carbon-centered nucleophiles. thieme-connect.com

The bromine atom at the C3 position of 3-bromo-3-ethylazetidines can be readily displaced by various oxygen nucleophiles to yield 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and 3-hydroxy-3-ethylazetidines. thieme-connect.com For example, reactions with methoxide, phenoxide, sodium acetate, and potassium hydroxide (B78521) provide the corresponding substituted azetidines. thieme-connect.com These transformations typically require heating and the presence of a suitable base or solvent system to facilitate the substitution. thieme-connect.com

Table 1: Reactions of 3-Bromo-3-ethylazetidines with Oxygen Nucleophiles thieme-connect.com

| Nucleophile Source | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Sodium Methoxide | NaBH₄, MeOH, Δ, 2 d | Methoxy (-OMe) |

| Phenol | PhOH, K₂CO₃, MeCN, Δ, 1 d | Phenoxy (-OPh) |

| Sodium Acetate | NaOAc, MeCN, Δ, 3-5 d | Acetoxy (-OAc) |

Nitrogen nucleophiles can also be employed to functionalize the 3-position of the azetidine ring. The reaction of 1-benzyl-3-bromo-3-ethylazetidine (B13026296) with n-propylamine in acetonitrile (B52724) under heat furnishes the corresponding 3-(propylamino)azetidine derivative. thieme-connect.com Furthermore, the carbamoyl (B1232498) group, a key structural motif in many biologically active molecules, can be introduced indirectly. This is achieved by first creating a nitrile (see 3.2.1.3), which is then hydrolyzed under basic conditions using microwave irradiation to yield the 3-carbamoyl-3-ethylazetidine as the major product. thieme-connect.com

Table 2: Reactions of 3-Bromo-3-ethylazetidines with Nitrogen Nucleophiles thieme-connect.com

| Nucleophile | Reagents & Conditions | Product Functional Group |

|---|---|---|

| n-Propylamine | n-PrNH₂, MeCN, Δ, 1 d | Propylamino (-NH-n-Pr) |

The formation of a new carbon-carbon bond at the C3 position can be accomplished using carbon-based nucleophiles. A common example is the reaction with potassium cyanide, which converts 3-bromo-3-ethylazetidines into the corresponding 3-cyano-3-ethylazetidines. thieme-connect.com This reaction is typically performed in acetonitrile at an elevated temperature. The resulting azetidine-3-carbonitrile (B1291615) is a versatile intermediate that can be further transformed, for instance, into a carbamoyl group as described previously. thieme-connect.com

Table 3: Reaction of 3-Bromo-3-ethylazetidines with Carbon Nucleophiles thieme-connect.com

| Nucleophile Source | Reagents & Conditions | Product Functional Group |

|---|

Electrophilic Additions to Azabicyclo[1.1.0]butanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as precursors to 1,3-disubstituted azetidines through strain-release reactions. nih.govarkat-usa.org These transformations are initiated by the reaction of an electrophile with the lone pair of electrons on the bridgehead nitrogen atom. nih.gov This activation leads to the cleavage of the weak central C-N bond, allowing for the subsequent addition of a nucleophile to the bridgehead carbon, thus forming a functionalized azetidine ring. nih.govarkat-usa.org

The mechanism of electrophilic addition to ABBs often involves the formation of a carbocationic intermediate. researchgate.net For instance, the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with arenesulfonyl azides is proposed to proceed through the formation of an N-arenesulfonyl-3-ethyl-3-azetidinyl carbocation. researchgate.net This highly reactive intermediate can then be trapped by nucleophiles present in the reaction mixture. researchgate.net

In a similar vein, the treatment of azabicyclo[1.1.0]butyl carbinols with strongly electrophilic activating agents like trifluoroacetic anhydride (B1165640) or triflic anhydride induces a semipinacol rearrangement. nih.gov This process is indicative of a carbocationic intermediate, where the migration of the group best able to stabilize the positive charge dictates the final product, which is a keto 1,3,3-substituted azetidine. nih.gov The migratory aptitude follows the general order of aryl > substituted alkyl > less substituted alkyl. nih.gov The trapping of these carbocationic intermediates provides a powerful method for constructing complex azetidine derivatives.

Radical Reactions (e.g., Photochemical Addition of Thiols and Disulfides to Azetines)

Radical reactions offer an alternative pathway for the functionalization of the azetidine nucleus, particularly for creating carbon-sulfur bonds. A notable example is the photochemical addition of thiols and disulfides to 2-azetines, which proceeds via a radical chain mechanism. polimi.itresearchgate.net This method allows for the anti-Markovnikov hydroalkylation or hydroarylation of the azetine double bond. polimi.itresearchgate.net

The process is initiated by the light-promoted generation of a thiyl radical from a thiol or disulfide precursor, often without the need for a photoinitiator. polimi.it This thiyl radical then adds to the C3 position of the 2-azetine, forming a more stable secondary carbon-centered radical at the C2 position (an azetidinyl radical). polimi.it This radical intermediate subsequently abstracts a hydrogen atom from another thiol molecule (Hydrogen Atom Transfer, HAT) or reacts with a disulfide to yield the final 3-thio-substituted azetidine product and regenerate the thiyl radical, thus propagating the chain reaction. polimi.it The use of continuous flow technology for this photochemical process has been shown to be highly efficient, leading to rapid, robust, and scalable protocols. polimi.itresearchgate.net

Table 4: Mechanism of Photochemical Thiol Addition to Azetines polimi.it

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Initiation | Light-promoted homolytic cleavage of R-S-S-R or R-S-H | Thiyl Radical (RS•) |

| 2. Propagation (a) | Addition of thiyl radical to the 2-azetine double bond | Azetidinyl Radical |

| 3. Propagation (b) | Hydrogen Atom Transfer (HAT) from another thiol molecule | Final Product + Thiyl Radical |

Organometallic Chemistry and Direct Metal-Based Functionalization of the Azetidine Ring

Direct functionalization of the azetidine ring using organometallic reagents is a powerful strategy for introducing molecular complexity. This approach typically involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position) to form a transient organometallic intermediate, which is then trapped by an electrophile.

For a molecule like 3-ethylazetidine, this functionalization would primarily occur at the C2 and C4 positions. The reaction is usually performed on an N-protected azetidine, as the N-H proton is far more acidic than any C-H proton. A common protecting group is the tert-butoxycarbonyl (Boc) group. The process, known as α-lithiation, involves treating the N-protected azetidine with a strong base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). This generates a configurationally labile lithiated intermediate that can be trapped with various electrophiles. nih.govuniba.it

The stereochemical outcome of this sequence is of significant interest. Studies on related N-protected 2-arylazetidines have shown that the lithiated intermediates can undergo rapid epimerization. The final stereochemistry is often determined by the thermodynamic stability of the lithiated species and the direction of electrophilic attack, which can be influenced by the protecting group and other substituents on the ring. nih.govuniba.it In the case of a 3-ethylazetidine, the ethyl group would sterically direct the incoming electrophile to the face of the ring opposite to it, favoring the formation of a trans-disubstituted product.

Beyond α-lithiation, transition metal-catalyzed C-H activation has emerged as a sophisticated tool for functionalizing heterocyclic scaffolds. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org This type of reaction involves a Pd(II)/Pd(IV) catalytic cycle and can create the azetidine ring from an acyclic precursor by activating a specific C-H bond. rsc.org Similarly, palladium-catalyzed C(sp³)-H arylation has been demonstrated on complex molecules containing an azetidine moiety, showcasing the potential for direct functionalization of the ring itself. nih.gov

| Reaction Type | Azetidine Substrate (N-Protected) | Reagents | Product | Yield (%) | Ref |

| α-Lithiation / Alkylation | N-Piv-2-phenylazetidine | 1. s-BuLi, TMEDA2. MeI | N-Piv-2-methyl-2-phenylazetidine | 85 | uni-muenchen.de |

| α-Lithiation / Deuteration | N-(1-phenylethyl)-2-oxazolinylazetidine | 1. LDA2. CD₃OD | N-(1-phenylethyl)-2-deutero-2-oxazolinylazetidine | >95 | uniba.it |

| Pd-Catalyzed C-H Amination | Acyclic amine with tosyl group | Pd(OAc)₂, AgOAc, Oxidant | Functionalized Azetidine | 40-80 | rsc.org |

| Strain-Release Arylation | N-Boc-1-azabicyclo[1.1.0]butane | Ar-MgBr, Ni(cod)₂ | N-Boc-3-arylazetidine | 60-90 | uni-muenchen.de |

Derivatization of Functional Groups on 3-Ethylazetidine

While 3-ethylazetidine itself has a simple alkyl substituent, the azetidine scaffold can be endowed with various functional groups that can undergo further chemical transformations. The reactivity of these functional groups is often influenced by the underlying strained ring structure.

Azetidine carboxylic acids are important building blocks, particularly as constrained amino acid analogues. wikipedia.orgnih.gov The carboxylic acid group can be transformed through various reactions, including decarboxylation, which allows for the formal replacement of the carboxyl group with other substituents.

A powerful modern strategy combines C-H activation with decarboxylative cross-coupling. For example, N-protected azetidine-2-carboxylic acid can first undergo palladium-catalyzed C-H arylation at the C3 position. The remaining carboxylic acid group can then be subjected to a nickel-catalyzed decarboxylative cross-coupling reaction to introduce a second, different substituent. nih.gov This sequential, modular approach allows for the stereocontrolled synthesis of highly functionalized azetidines. nih.gov

Photocatalytic methods have also been employed for the decarboxylative functionalization of azetidine-2-carboxylic acids. These reactions, often proceeding via radical intermediates, allow for the coupling of the azetidine core with various partners, such as alkenes, to form novel alkylated azetidines. chemrxiv.org This strategy has been applied to the synthesis of N-SF₅ azetidines via a photocatalytic decarboxylative reduction followed by amide coupling, demonstrating the utility of decarboxylation in creating novel scaffolds for medicinal chemistry. acs.orgacs.org

| Reaction Type | Azetidine Substrate | Reagents | Transformation | Product Type | Ref |

| Decarboxylative Arylation | N-Boc-azetidine-2-carboxylic acid | Ni/photoredox catalyst, Aryl-Br | -COOH replaced with Aryl group | 2-Aryl-azetidine | nih.gov |

| Decarboxylative Alkylation | N-Boc-azetidine-2-carboxylic acid | Photoredox catalyst, Alkene | -COOH replaced with Alkyl group | 2-Alkyl-azetidine | chemrxiv.org |

| Decarboxylative Reduction | N-Boc-azetidine amino acid | Photocatalyst | -COOH replaced with -H | N-SF₅ azetidine precursor | acs.org |

| Nucleophilic Substitution | Alkyl 3-bromoazetidine-3-carboxylate | R-SH, R-OH, R₂NH | Br replaced with S, O, or N nucleophile | 3-substituted-azetidine-3-carboxylate | nih.govresearchgate.net |

Hydroxyazetidines, such as a hypothetical 3-ethylazetidin-3-ol, are versatile intermediates for further functionalization. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at that position. acs.org

Alternatively, the hydroxyl group can be oxidized. For example, the Swern oxidation of a 3-hydroxyazetidine derivative provides the corresponding azetidin-3-one. acs.orgnih.gov These azetidin-3-ones are valuable synthons themselves, as the ketone functionality can undergo reactions such as Grignard additions to create tertiary alcohols with new carbon-carbon bonds. acs.orgnih.gov

The hydroxyl group can also participate in ring-opening reactions. Photochemically generated azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This process, driven by the release of ring strain, leads to the formation of highly functionalized acyclic amino diol derivatives. beilstein-journals.org

| Reaction Type | Azetidine Substrate | Reagents | Transformation | Product Type | Ref |

| Oxidation | N-Boc-3-hydroxyazetidine | (COCl)₂, DMSO, Et₃N (Swern) | -OH to =O | N-Boc-azetidin-3-one | acs.org |

| Grignard Addition | N-Boc-azetidin-3-one | Aryl-MgBr | =O to -C(OH)Ar | N-Boc-3-aryl-3-hydroxyazetidine | acs.org |

| Ring Opening | 3-Hydroxyazetidinol derivative | Ethyl trifluoropyruvate | Azetidine ring cleavage | Dioxolane | beilstein-journals.org |

| Substitution (via tosylate) | N-Ts-3-hydroxyazetidine | 1. TsCl, py2. NaCN | -OH to -CN | N-Ts-3-cyanoazetidine | acs.org |

Reaction Mechanisms and Pathways

Understanding the mechanisms of azetidine reactions is key to controlling their outcomes and harnessing their synthetic potential. The interplay between ring strain, electronics, and sterics dictates the preferred reaction pathways.

α-Lithiation Mechanism: The deprotonation of an N-protected azetidine at the α-carbon proceeds via a base-mediated hydrogen abstraction. The resulting lithiated intermediate is a subject of complex dynamic phenomena. Computational and experimental studies, including in-situ FT-IR, have shown that these intermediates can be configurationally unstable, undergoing rapid inversion at both the lithiated carbon center (C-Li) and the azetidine nitrogen atom (N-R). nih.govuniba.it The equilibrium often favors the thermodynamically most stable diastereomer, leading to a stereoconvergent process where a mixture of starting diastereomers can yield a single, highly enantioenriched product after electrophilic trapping. nih.gov The lithium atom can coordinate with other functionalities in the molecule, such as an oxazoline (B21484) ring, forming η³-complexes that influence the stability and reactivity of the intermediate. uniba.it

Acid-Catalyzed Ring-Opening Mechanism: The ring-opening of azetidines is often facilitated by Lewis or Brønsted acids. magtech.com.cn The reaction begins with the protonation or coordination of the acid to the azetidine nitrogen. This activation makes the ring carbons more electrophilic. A nucleophile then attacks one of the α-carbons (C2 or C4) in an Sₙ2-type mechanism, leading to the cleavage of a C-N bond and the relief of ring strain. magtech.com.cnegyankosh.ac.in For example, the reaction of an N-tosyl-2-arylazetidine with an alcohol in the presence of a Lewis acid proceeds via nucleophilic attack at the benzylic carbon, which can better stabilize the partial positive charge in the transition state. magtech.com.cn In some cases, particularly with substrates that can form stable carbocations, an Sₙ1-type mechanism involving a full azetidinium cation intermediate may operate.

Mechanism of Gold-Catalyzed Azetidin-3-one Synthesis: A flexible synthesis of azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov The mechanism is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate from the alkyne. This is followed by an intramolecular C-H insertion into one of the C-H bonds on the carbon adjacent to the nitrogen, leading to a 4-exo-tet cyclization that forms the azetidine ring. nih.gov This process avoids the use of potentially hazardous diazo compounds often employed in similar transformations.

Regioselectivity: The regioselectivity of reactions involving unsymmetrical azetidines, such as ring-opening, is governed by a balance of electronic and steric factors. magtech.com.cnresearchgate.net

Electronic Effects: When a substituent on the ring can stabilize a positive charge (e.g., an aryl or vinyl group at C2), nucleophilic attack preferentially occurs at that carbon. The transition state has significant carbocationic character, and its stabilization directs the regiochemical outcome. magtech.com.cn

Steric Effects: In the absence of strong electronic influences, or with sterically bulky nucleophiles, the attack typically occurs at the less sterically hindered α-carbon. For a 3-ethylazetidine, the C2 and C4 positions are sterically similar, but the ethyl group provides some steric shielding to both positions. A nucleophile would likely attack the less substituted carbon in a 2,3-disubstituted azetidine. magtech.com.cn

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In azetidine chemistry, this is often dictated by the existing stereocenters on the ring.

Substituent-Directed Functionalization: As seen in α-lithiation, functionalization of a pre-existing chiral azetidine often occurs with high diastereoselectivity. The incoming electrophile will typically approach from the face of the ring opposite to the largest substituent to minimize steric repulsion, resulting in a trans product. nih.govuni-muenchen.de

Reaction-Controlled Selectivity: In reactions that create the azetidine ring, such as [2+2] cycloadditions, the stereochemistry of the reactants can directly translate to the product in a stereospecific manner, or the mechanism of the reaction can favor a particular stereochemical outcome (stereoselective). nih.gov For example, in 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes, the sulfinyl group acts as a powerful chiral auxiliary, directing the cycloaddition to afford pyrrolidines (related 5-membered rings) with high diastereoselectivity. nih.gov Similar principles apply to the formation of azetidines, where the facial selectivity of the approach of the reacting partners determines the final stereochemistry.

| Factor | Influence on Reactivity | Example Reaction | Outcome | Ref |

| Electronic Effect | C2-Aryl group stabilizes positive charge in transition state | Acid-catalyzed ring-opening | Nucleophilic attack at C2 | magtech.com.cn |

| Steric Hindrance | Bulky nucleophile attacks the less substituted carbon | Ring-opening of 2-alkylazetidine | Nucleophilic attack at C4 | magtech.com.cn |

| Substituent Shielding | Existing C3-substituent blocks one face of the ring | α-Lithiation / Electrophilic trap | Electrophile adds trans to the C3-substituent | nih.govuni-muenchen.de |

| Chiral Auxiliary | Chiral group on nitrogen controls facial selectivity | 1,3-Dipolar Cycloaddition | High diastereoselectivity in product formation | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of 3-Ethylazetidine (B1370080) hydrochloride. Through the analysis of various nuclei, a comprehensive picture of the molecule's connectivity, configuration, and conformation can be assembled.

Proton NMR (¹H NMR) is the primary technique for verifying the molecular structure of 3-Ethylazetidine hydrochloride. The spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the azetidine (B1206935) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl group. The protons on the four-membered azetidine ring would appear as more complex multiplets due to coupling with each other and the substituent. The proton attached to the nitrogen (N-H) in the hydrochloride salt would likely appear as a broad signal, the chemical shift of which can be dependent on concentration and solvent. msu.edu

For substituted azetidines, ¹H NMR is crucial for assessing diastereoselectivity. The magnitude of the vicinal coupling constants (J-values) between protons on the azetidine ring can be used to determine their relative stereochemistry. It has been observed in azetidine derivatives that Jcis coupling constants are typically larger than Jtrans coupling constants. ipb.pt This principle allows for the assignment of the configuration of substituents on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| CH₂ (ring, adjacent to N) | 3.8 - 4.2 | Multiplet | - |

| CH (ring, with ethyl group) | 2.8 - 3.2 | Multiplet | - |

| CH₂ (ring, adjacent to N) | 3.8 - 4.2 | Multiplet | - |

| CH₂ (ethyl group) | 1.6 - 1.9 | Quartet | J ≈ 7 |

| CH₃ (ethyl group) | 0.9 - 1.2 | Triplet | J ≈ 7 |

| NH₂⁺ | Variable (e.g., 9.0 - 10.0, solvent dependent) | Broad Singlet | - |

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. orgchemboulder.com

Carbon-13 NMR (¹³C NMR) is used to analyze the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp signal, allowing for a direct count of non-equivalent carbons. udel.edusavemyexams.com For this compound, four distinct signals are expected, corresponding to the two non-equivalent ring carbons (C2/C4 and C3) and the two carbons of the ethyl group.

The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of nearby atoms. libretexts.org The carbons of the azetidine ring bonded to the nitrogen atom (C2 and C4) are expected to be deshielded and appear at a lower field compared to the other sp³ hybridized carbons. chemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C4 (ring carbons) | 50 - 60 |

| C3 (ring carbon) | 35 - 45 |

| CH₂ (ethyl group) | 25 - 35 |

| CH₃ (ethyl group) | 10 - 15 |

Note: Predicted values are based on typical chemical shift ranges for aliphatic amines and alkanes. libretexts.orgoregonstate.edu

Heteronuclear NMR extends the analytical capabilities to other NMR-active nuclei, providing direct information about specific heteroatoms.

¹⁵N NMR: This technique directly probes the nitrogen atom of the azetidine ring. The chemical shift of the ¹⁵N nucleus is sensitive to its hybridization, oxidation state, and protonation state. For the parent azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt In the protonated form of this compound, the nitrogen signal would be expected to shift significantly due to the change in its electronic environment. ¹⁵N NMR can be particularly useful for studying tautomeric equilibria in more complex derivatives. acs.org

¹⁹F NMR: For fluorine-containing derivatives of 3-Ethylazetidine, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. huji.ac.il Furthermore, ¹⁹F NMR spectra are characterized by a wide range of chemical shifts, which makes it easier to resolve signals from different fluorine environments. thermofisher.com This technique is invaluable for confirming the incorporation of fluorine into the molecule and for studying the effects of fluorine substitution on the electronic structure. rsc.org The analysis of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provides additional structural information. thermofisher.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive proton-proton and proton-carbon connectivities, respectively, confirming the structural assignment. ipb.pt

The conformational dynamics of the azetidine ring, such as ring puckering and the rate of nitrogen inversion, can be investigated using variable-temperature NMR spectroscopy. adelaide.edu.au At lower temperatures, the interconversion between different conformations may slow down sufficiently to be observed on the NMR timescale, potentially allowing for the characterization of individual conformers.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound provides clear evidence for its key functional groups. As a secondary ammonium (B1175870) salt, a prominent feature is the N-H stretching vibration, which typically appears as a broad band in the 2700-3300 cm⁻¹ region. pw.edu.pl This broadening is a result of hydrogen bonding.

Other characteristic absorptions include the C-H stretching vibrations of the alkyl groups (ethyl and azetidine ring) just below 3000 cm⁻¹, and N-H bending vibrations around 1600-1500 cm⁻¹. The presence of these characteristic bands confirms the identity of the compound as an alkyl-substituted azetidinium salt.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| R₂NH₂⁺ (Azetidinium) | N-H Stretch | 2700 - 3300 (broad) |

| C-H (Alkyl) | C-H Stretch | 2850 - 3000 |

| R₂NH₂⁺ (Azetidinium) | N-H Bend | 1500 - 1600 |

| C-N (Azetidinium) | C-N Stretch | 1100 - 1250 |

Note: Predicted values are based on typical IR frequencies for secondary amine hydrochlorides. pw.edu.plpw.edu.pl

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, making it invaluable for identifying functional groups and elucidating the structure of a compound in its solid state. A typical Raman analysis of a hydrochloride salt of a cyclic amine like this compound would be expected to reveal characteristic peaks corresponding to C-N stretching, C-C stretching of the ethyl group and azetidine ring, various CH bending modes, and ring deformation vibrations. The presence of the hydrochloride would likely influence the vibrational modes associated with the amine group due to protonation.

Despite the utility of this technique, specific Raman spectral data for this compound, including peak positions and their assignments, are not available in the current body of scientific literature.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. It provides precise information on molecular geometry, conformational preferences, and how molecules pack together in the crystal lattice.

For a definitive structural elucidation, Single Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique would allow for an unambiguous determination of the molecular structure and a detailed analysis of various crystallographic parameters.

An SCXRD study of this compound would confirm the connectivity of the atoms, including the four-membered azetidine ring and the ethyl substituent at the 3-position. Furthermore, as the 3-position is a chiral center, SCXRD analysis of a single crystal grown from an enantiomerically pure sample would determine its absolute configuration. Currently, there are no published reports containing the resolved crystal structure of this compound.

The crystal system, space group, and unit cell parameters are fundamental properties of a crystalline solid. These parameters define the symmetry and dimensions of the repeating unit of the crystal lattice. Without experimental SCXRD data, these crystallographic details for this compound remain unknown.

A solved crystal structure provides a wealth of geometric information, including precise bond lengths, bond angles, and torsion angles. This data is critical for understanding the conformational preferences of the azetidine ring and the orientation of the ethyl group. For instance, the puckering of the four-membered ring and the rotational position of the ethyl group would be clearly defined. In the absence of an experimental structure, these specific geometric parameters for this compound are not available.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, hydrogen bonding involving the protonated amine (N-H) and the chloride anion (Cl⁻) would be expected to be a dominant feature of the crystal packing. These interactions play a crucial role in the formation of the supramolecular architecture. However, without a determined crystal structure, the specific hydrogen bonding network and any other significant intermolecular contacts cannot be described.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and crystallinity of a bulk sample. In a PXRD experiment, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

For a crystalline substance like this compound, the resulting diffraction pattern would be unique, acting as a "fingerprint" for this specific solid form. The pattern consists of a series of peaks with characteristic positions (2θ angles) and intensities. These peak positions are determined by the dimensions of the unit cell according to Bragg's Law (nλ = 2d sinθ), while the peak intensities are related to the arrangement of atoms within the unit cell.

Illustrative Data Presentation:

While a specific PXRD pattern for this compound is not available, a hypothetical table of PXRD data is presented below to illustrate how such data would be reported. This data would be crucial for identifying the compound, assessing its purity against other crystalline forms (polymorphs) or amorphous content, and for quality control in manufacturing processes.

Hypothetical PXRD Data for a Crystalline Azetidine Salt

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.6 | 3.48 | 70 |

This data would allow for the unambiguous identification of the crystalline phase of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, mass spectrometry can confirm the molecular weight of the cation (3-ethylazetidinium ion) and provide structural information through analysis of its fragmentation patterns.

The molecular formula of 3-Ethylazetidine is C₅H₁₁N, with a molecular weight of 85.15 g/mol . As the hydrochloride salt, the protonated form, [C₅H₁₁NH]⁺, would be observed in the mass spectrum. The expected m/z for the molecular ion [M+H]⁺ would be approximately 86.16.

Fragmentation Analysis:

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The fragmentation pattern is predictable and provides insight into the molecule's structure. For the 3-ethylazetidinium ion, fragmentation would likely involve the cleavage of the ethyl group or the opening of the azetidine ring.

As a direct experimental mass spectrum for this compound is not available, the mass spectrum of the parent compound, azetidine (C₃H₇N), from the NIST WebBook database can be used to illustrate the fragmentation of the core ring structure. nist.gov

Observed Fragments for Azetidine (Illustrative)

| m/z | Proposed Fragment |

|---|---|

| 57 | [C₃H₇N]⁺ (Molecular Ion) |

| 42 | [C₂H₄N]⁺ |

For 3-Ethylazetidine, common fragmentation pathways would include:

Loss of the ethyl group: A neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) or an ethyl radical (C₂H₅, 29 Da) is a probable fragmentation pathway.

Ring opening: Cleavage of the C-C bonds within the strained four-membered ring can lead to various smaller fragments.

Other Advanced Analytical Techniques

Other advanced analytical techniques would be employed to provide a comprehensive characterization of this compound.

Thermal Analysis (DSC and TGA):

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. azom.com For this compound, a DSC thermogram would reveal the melting point, which is a key physical property, and could also indicate any polymorphic transitions. A sharp endothermic peak would be observed at the melting temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. azom.com A TGA analysis of this compound would indicate its thermal stability and decomposition temperature. A significant mass loss would be observed at the temperature where the compound begins to decompose. For a hydrochloride salt, the initial mass loss could correspond to the loss of HCl.

Illustrative Thermal Analysis Data:

The following table presents hypothetical thermal analysis data for an azetidine hydrochloride salt.

| Technique | Observation | Temperature (°C) |

| DSC | Melting Endotherm | 150 - 155 |

| TGA | Onset of Decomposition | > 200 |

These techniques are crucial for determining the material's stability under different thermal conditions.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable for dissecting the fundamental properties of the 3-ethylazetidine (B1370080) moiety.

DFT studies serve as a cornerstone for understanding the electronic landscape of the azetidine (B1206935) ring. These calculations can precisely map the electron density distribution, determine the energies of frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps, all of which are critical in predicting the molecule's reactivity. For instance, research on analogous azetidine derivatives using DFT at the B3LYP/6-311++G(d,p) level has been successful in optimizing molecular geometries and calculating key electronic descriptors. These studies reveal how the ethyl substituent at the 3-position modulates the electronic properties of the four-membered ring, influencing its susceptibility to nucleophilic or electrophilic attack. The calculated atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, can pinpoint the most reactive sites within the molecule.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

| Electrostatic Potential | The potential energy experienced by a positive charge at various points around the molecule. | Visually represents regions susceptible to electrostatic interactions. |

This table represents typical data obtained from DFT studies on heterocyclic compounds and serves to illustrate the concepts.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, researchers can accurately calculate the ¹H and ¹³C NMR chemical shifts for 3-ethylazetidine hydrochloride. These predicted values are invaluable for assigning peaks in experimentally obtained spectra. Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum, where specific absorption bands can be assigned to distinct vibrational modes of the molecule, such as C-N stretching or CH₂ bending, thus aiding in the structural confirmation of the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. MD simulations track the movements of atoms over time, providing insights into the dynamic behavior of this compound in solution and its interactions with its environment. These simulations can reveal the flexibility of the azetidine ring, including the transitions between different puckered states. Furthermore, MD is a powerful tool for studying intermolecular forces, such as the hydrogen bonding network between the azetidinium cation, the chloride anion, and surrounding solvent molecules. Analysis of radial distribution functions from these simulations can provide a detailed picture of the solvation shell structure.

Mechanistic Insights from Computational Modeling

Computational modeling allows for the exploration of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the activation energies required to reach them. This is crucial for understanding the kinetics and feasibility of chemical reactions involving this compound. For example, in the synthesis of azetidine derivatives via cycloaddition reactions, theoretical studies can elucidate the preferred reaction pathways and predict the stereochemical outcome by comparing the energies of different transition states. This type of analysis provides fundamental insights into how the azetidine ring is formed and how it participates in subsequent chemical transformations.

Quantification of Ring Strain and its Influence on Reactivity

The reactivity of the azetidine ring system is fundamentally influenced by its inherent ring strain. Computational studies on the parent azetidine molecule have estimated this strain energy to be approximately 25.4 kcal/mol. This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). This considerable ring strain is a primary driving force for reactions that lead to the opening of the four-membered ring, as this relieves the steric and angular strain.

Protonation of the nitrogen atom to form the azetidinium chloride salt, as in this compound, is a critical factor in enhancing the ring's reactivity. Theoretical models indicate that the formation of the positively charged azetidinium ion significantly activates the ring towards nucleophilic attack. This is due to the increased polarization of the C-N bonds, making the ring carbon atoms more electrophilic. Computational studies, often employing Density Functional Theory (DFT), have been utilized to investigate the regioselectivity of nucleophilic ring-opening reactions of substituted azetidinium ions. These studies analyze the transition state energies for nucleophilic attack at the C2 and C4 positions, providing insights into the factors that govern where the ring is most likely to open.

The table below summarizes the calculated ring strain energies for some small-ring nitrogen heterocycles, providing context for the reactivity of the azetidine ring.

| Heterocycle | Ring Size | Calculated Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Development of Structure-Reactivity Relationships from Theoretical Models

Theoretical models play a crucial role in developing structure-reactivity relationships for compounds like this compound. These models, often based on quantum chemical calculations, help to elucidate the electronic and steric factors that govern the molecule's behavior in chemical reactions.

For this compound, theoretical models would focus on the azetidinium ion, as this is the reactive species under many conditions, particularly those involving nucleophilic ring-opening. Key aspects that are investigated include:

Molecular Orbital Analysis: The distribution and energies of the frontier molecular orbitals (HOMO and LUMO) are analyzed. In the case of the 3-ethylazetidinium ion, the LUMO is expected to be localized on the ring carbons, indicating their susceptibility to nucleophilic attack. The energy of the LUMO can be correlated with the reactivity of the molecule; a lower LUMO energy generally implies higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. For the 3-ethylazetidinium ion, these maps would show a high positive charge density around the nitrogen atom and the adjacent ring carbons, confirming their electrophilic nature.

Steric Effects: The ethyl group at the 3-position introduces steric hindrance. Theoretical models can quantify this steric bulk and predict its influence on the approach of nucleophiles. This is particularly important in determining the regioselectivity of ring-opening reactions, as attack at the less sterically hindered carbon is often favored.

Quantitative Structure-Activity Relationship (QSAR) Models: While specific QSAR models for the reactivity of this compound are not widely reported in the literature, the principles of QSAR can be applied. Descriptors such as electronic parameters (e.g., partial charges, orbital energies) and steric parameters (e.g., molecular volume, surface area) for a series of 3-substituted azetidinium ions could be correlated with their experimentally determined reaction rates. Such models can provide a quantitative understanding of how different substituents influence reactivity.

A hypothetical structure-reactivity relationship derived from theoretical models for the nucleophilic ring-opening of 3-alkylazetidinium ions is presented in the table below. This illustrates how computational descriptors can be used to predict chemical behavior.

| Substituent at C3 | Calculated LUMO Energy (eV) | Predicted Relative Reactivity | Governing Factor |

|---|---|---|---|

| -H | -4.2 | Baseline | Electronic |

| -CH3 | -4.1 | Slightly Decreased | Steric/Electronic |

| -CH2CH3 (Ethyl) | -4.0 | Decreased | Steric |

| -CF3 | -4.8 | Increased | Electronic (Inductive) |

These theoretical approaches provide a powerful framework for understanding and predicting the chemical reactivity of this compound, guiding its application in synthetic chemistry and the design of new molecules with desired properties.

Non Pharmacological Applications in Chemical Synthesis and Materials Science

3-Ethylazetidine (B1370080) Hydrochloride as a Versatile Synthetic Building Block

The utility of 3-Ethylazetidine hydrochloride and related azetidines stems from their capacity to serve as foundational structures for the synthesis of more complex molecules. The ethyl group at the 3-position provides a specific stereochemical and conformational feature that can be exploited in synthetic design, while the hydrochloride salt form ensures stability and ease of handling.

The azetidine (B1206935) ring is a powerful starting point for constructing elaborate heterocyclic frameworks. The ring strain can be strategically released to drive reactions that form larger, more complex systems. Synthetic chemists have developed numerous strategies to leverage azetidines as precursors for a variety of fused, bridged, and other intricate molecular architectures. For instance, intramolecular ring-opening reactions of functionalized azetidines can lead to the formation of pyrrolidines, piperidines, and other larger nitrogen-containing rings. Catalytic methods, such as Lanthanum(III) triflate-catalyzed intramolecular aminolysis of epoxy amines, represent a modern approach to synthesizing substituted azetidines that can, in turn, be used in subsequent transformations to build diverse heterocyclic libraries. frontiersin.org

Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality, which can improve pharmacological properties. The azetidine moiety is a popular component in the design of novel spirocyclic scaffolds. Methods have been developed for the synthesis of multifunctional spirocycles starting from common cyclic carboxylic acids, which are converted into azetidinones and subsequently reduced to the desired spirocyclic azetidines. This approach allows for the incorporation of the rigid azetidine ring into a spirocyclic system, creating unique chemical structures with defined spatial orientations. For example, a series of novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s have been synthesized, demonstrating the successful integration of the azetidine ring into a complex spiro-heterocyclic system.

Table 1: Examples of Synthetic Routes to Spirocyclic Azetidines

| Starting Material | Key Reaction Steps | Resulting Spirocyclic Scaffold |

|---|

This table summarizes selected synthetic strategies for forming spirocyclic azetidine scaffolds, highlighting the versatility of the azetidine core.

In the advanced fields of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule that connects the targeting moiety to the payload is of critical importance. The linker must be stable in circulation but allow for the release of the payload at the target site. Azetidine derivatives, such as ethyl azetidine-3-carboxylate hydrochloride, are utilized as components in these sophisticated linker systems. rsc.org

The rigid, well-defined structure of the azetidine ring can impart conformational constraint to the linker, which can be advantageous for controlling the pharmacokinetic properties of the entire conjugate. By incorporating the azetidine scaffold, chemists can fine-tune the length, rigidity, and polarity of the linker, thereby optimizing the stability and efficacy of the ADC or PROTAC. The predictable geometry of the azetidine ring helps to position the payload and targeting molecule at an optimal distance and orientation, which is crucial for biological activity.

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, potency, and receptor selectivity. Azetidine-based amino acids are a prominent class of conformationally constrained analogues. The four-membered ring severely restricts the rotational freedom of the molecule compared to its open-chain counterparts.

By replacing natural amino acids like proline with 3-substituted azetidine carboxylic acid derivatives, researchers can lock the peptide backbone into a specific conformation. This pre-organization can lead to a higher binding affinity for the biological target. The synthesis of these analogues, such as L-azetidine-2-carboxylic acid and its 3-substituted congeners, has been achieved through methods like asymmetric addition of allylic halides to glyoxylic acid derivatives. These azetidine-containing amino acids serve as valuable tools in the design of foldamers—oligomers that adopt well-defined secondary structures—and in the development of novel peptide-based therapeutics. utwente.nl

Table 2: Representative Azetidine-Based Amino Acid Analogues

| Azetidine Analogue | Natural Amino Acid Mimicked | Key Structural Feature |

|---|---|---|

| Azetidine-2-carboxylic acid | L-proline | Four-membered ring restricts backbone torsion angles |

| 3-Phenylazetidine-2-carboxylic acid | Phenylalanine | Constrained side-chain (χ-space) and backbone |

| 3-Isopropylazetidine-2-carboxylic acid | Leucine | Constrained side-chain (χ-space) and backbone |

| (Azetidin-3-yl)acetic acid | 4-aminobutanoic acid (GABA) | Structural analogue with rigid scaffold |

This table showcases examples of how the azetidine scaffold is used to create conformationally constrained mimics of natural amino acids.

Applications in Catalysis and Stereoselective Synthesis

The development of efficient and selective methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. Chiral azetidines not only are important synthetic targets but can also play a role in achieving stereoselectivity in chemical reactions. While often the target of catalytic synthesis, functionalized azetidines can themselves serve as chiral ligands for metal catalysts or as organocatalysts.

The rigid framework of the azetidine ring, when appropriately substituted with chiral groups, can create a well-defined chiral environment around a catalytic center. This can be exploited to control the stereochemical outcome of a reaction. For example, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides an efficient route to construct complex azetidine scaffolds, highlighting the synergy between catalysis and azetidine synthesis. nih.gov The resulting chiral azetidines are valuable intermediates that can be further elaborated or potentially used to direct subsequent stereoselective transformations.

Polymer Chemistry: Monomers and Crosslinkers in Polymer Industry

The inherent ring strain of azetidines makes them suitable candidates for ring-opening polymerization (ROP). This process allows for the synthesis of polyamines, specifically poly(propylenimine), with unique properties. The polymerization of azetidine and its derivatives can be initiated by cationic species, leading to the formation of polymers with varying architectures, from linear to hyperbranched structures. utwente.nlacs.org

While unsubstituted azetidine polymerization can be complex, N-substituted azetidines can undergo a more controlled, "living" polymerization, allowing for the synthesis of well-defined polymers. researchgate.net Bifunctional azetidines, where the molecule contains two reactive sites, can act as crosslinkers. scbt.com For instance, a molecule containing an azetidinium group and another reactive moiety can be used to link different polymer chains together, forming a robust network structure. acs.orgacs.org The reactive azetidinium groups can form covalent bonds with various nucleophiles present on other polymer backbones, such as amines or carboxylates, thereby creating crosslinked materials with enhanced mechanical or thermal properties. acs.orgacs.org This approach is valuable for creating functional materials like coatings, adhesives, and hydrogels.

Advanced Materials Science Applications

Extensive research into the applications of "this compound" within the realms of advanced materials science, specifically in the development of organic electronic materials and covalent organic frameworks (COFs), has yielded limited specific findings in publicly available scientific literature. While the broader class of azetidine derivatives has been explored for various applications, the direct incorporation and functional advantages of the 3-ethylazetidine moiety in these advanced materials are not well-documented.

Organic Electronic Materials: The field of organic electronics relies on carbon-based materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences properties like charge carrier mobility, energy levels, and solid-state packing. While azetidine rings, as small, strained heterocycles, could theoretically be incorporated into larger conjugated systems to fine-tune these electronic and morphological properties, there is currently a lack of specific research detailing the use of this compound for this purpose. The ethyl group at the 3-position could influence solubility and intermolecular interactions, which are critical parameters in the processability and performance of organic electronic materials. However, without dedicated studies, its precise impact remains speculative.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. Their high porosity, large surface area, and tunable functionality make them promising for applications in gas storage, catalysis, and sensing. The incorporation of specific functional groups into the organic linkers is a key strategy for tailoring the properties of COFs. An azetidine moiety, such as that from 3-ethylazetidine, could potentially be integrated into the monomers used for COF synthesis. This could introduce basic nitrogen sites, potentially enhancing gas sorption selectivity or providing catalytic activity. The ethyl substituent might also influence the pore environment and framework stability. Nevertheless, a review of current scientific literature does not reveal specific examples or detailed studies on the use of this compound or its derivatives as building blocks in the synthesis of COFs.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 3-Ethylazetidine (B1370080) Hydrochloride

While traditional methods for synthesizing azetidines exist, the future of producing 3-Ethylazetidine hydrochloride will likely be shaped by innovative and sustainable methodologies that offer greater efficiency, safety, and environmental compatibility. organic-chemistry.orgmagtech.com.cn Research is trending towards photocatalysis, flow chemistry, and novel cyclization strategies to construct the strained four-membered ring.

Key areas for future development include:

Photochemical Methods: The visible-light-mediated aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has emerged as a powerful tool for azetidine (B1206935) synthesis. rsc.orgacs.orgnih.gov Future work will likely focus on adapting these light-driven reactions, which can be powered by photocatalysts, to create the specific 3-ethyl substitution pattern with high regioselectivity and stereoselectivity. rsc.orgmit.edu This approach is advantageous as it often proceeds under mild conditions. nih.gov

Sustainable and Flow Chemistry: To minimize environmental impact and enhance safety, researchers are exploring the use of greener solvents and continuous flow systems. nih.gov A flow-batch approach, for instance, could enable the safe and automated synthesis of azetidine precursors, mitigating hazards associated with potentially energetic intermediates. nih.gov The application of such a system to the synthesis of this compound could offer significant advantages for scalable production.

Novel Cyclization Strategies: Advances in catalysis are enabling new pathways to the azetidine core. Copper-catalyzed photoinduced radical cyclization of ynamides represents a promising, albeit less direct, route that achieves the challenging 4-exo-dig ring closure with high control. nih.gov Furthermore, methods involving the intramolecular amination of organoboronates and the strain-release functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) are expanding the toolkit for creating substituted azetidines. organic-chemistry.orgacs.org

| Synthetic Strategy | Key Features | Potential Advantages for 3-Ethylazetidine Synthesis | References |

|---|---|---|---|

| Photocatalysis (e.g., aza Paternò-Büchi) | Uses visible light, often with a photocatalyst, to drive [2+2] cycloadditions. | Mild reaction conditions, high efficiency, potential for stereochemical control. | rsc.orgacs.orgnih.govmit.edu |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. | nih.gov |

| Copper-Catalyzed Radical Cyclization | Utilizes a copper complex and visible light to induce an anti-Baldwin 4-exo-dig cyclization. | Excellent functional group tolerance and regioselectivity for forming the azetidine ring. | nih.gov |

| Strain-Release Functionalization | Opens highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) with various reagents. | Modular and rapid access to diversely functionalized azetidines. | acs.org |

Exploration of Underexplored Reactivity Profiles and Novel Transformation Pathways

The reactivity of the azetidine ring is largely dictated by its considerable ring strain (approx. 25.4 kcal/mol), making it more reactive than five-membered rings like pyrrolidine (B122466) but more stable and easier to handle than three-membered aziridines. rsc.org Future research will focus on harnessing this inherent strain to forge new bonds and create complex molecules from this compound.

Promising avenues of exploration include:

Strain-Release Reactions: The stored energy in the azetidine ring can be released through controlled ring-opening reactions. beilstein-journals.org By treating photochemically generated azetidinols with specific reagents, for example, the ring can be opened to yield other valuable, densely functionalized molecules. beilstein-journals.org Investigating the ring-opening possibilities of derivatives of this compound could lead to novel synthetic transformations.

Post-Synthesis Functionalization: Once the 3-ethylazetidine core is formed, its reactivity can be further exploited. For instance, post-functionalization of related azetidine systems has been demonstrated through ionic reduction or by trapping intermediates with Grignard reagents to create challenging pseudo-quaternary stereocenters. nih.gov Applying these techniques to this compound could generate a library of novel and structurally complex derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds on the azetidine ring is a highly sought-after transformation that avoids the need for pre-installed functional groups. Palladium-catalyzed intramolecular C-H amination has been shown to be effective for synthesizing azetidines and could be adapted for further derivatization. rsc.org

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

The trial-and-error approach to chemical synthesis is increasingly being replaced by predictive models that save time, resources, and effort. Advanced computational chemistry is set to play a pivotal role in designing synthetic routes to this compound and predicting its properties.

Future contributions from computational modeling include:

Reaction Prediction and Optimization: As demonstrated by researchers at MIT and the University of Michigan, computational models can successfully predict which combinations of starting materials will react to form azetidines under photocatalytic conditions. mit.edubioquicknews.com These models evaluate factors like frontier orbital energies and transition state energies to determine reaction feasibility and yield before experiments are conducted. acs.orgmit.edu This approach could be used to identify optimal alkene and imine precursors for a high-yield synthesis of this compound.